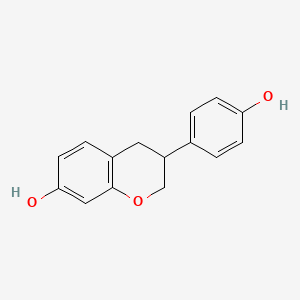

3-(4-Hydroxyphenyl)chroman-7-ol

Cat. No. B3029434

Key on ui cas rn:

66036-38-2

M. Wt: 242.27 g/mol

InChI Key: ADFCQWZHKCXPAJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07696363B2

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.

Identifiers

|

REACTION_CXSMILES

|

CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.15 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[NH4+]

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[OH-].[Pd+2]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250-ml round bottom flask was equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the starting material

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 100 ml of ethyl acetate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of diatomaceous earth

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting clear filtrate was poured into about 500 ml of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the top organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with 5% aqueous sodium bicarbonate solution to remove residual acetic acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

(The acetamide by-product is extracted into the water layers during this procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an off-white solid product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was triturated with about 15 ml of chloroform

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting white solid product filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

Outcomes

Product

Details

Reaction Time |

1.4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.85 g | |

| YIELD: PERCENTYIELD | 83.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07696363B2

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.

Identifiers

|

REACTION_CXSMILES

|

CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.15 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[NH4+]

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[OH-].[Pd+2]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250-ml round bottom flask was equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the starting material

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 100 ml of ethyl acetate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of diatomaceous earth

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting clear filtrate was poured into about 500 ml of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the top organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with 5% aqueous sodium bicarbonate solution to remove residual acetic acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

(The acetamide by-product is extracted into the water layers during this procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an off-white solid product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was triturated with about 15 ml of chloroform

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting white solid product filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

Outcomes

Product

Details

Reaction Time |

1.4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.85 g | |

| YIELD: PERCENTYIELD | 83.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07696363B2

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.

Identifiers

|

REACTION_CXSMILES

|

CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.15 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[NH4+]

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[OH-].[OH-].[Pd+2]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250-ml round bottom flask was equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the starting material

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 100 ml of ethyl acetate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of diatomaceous earth

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting clear filtrate was poured into about 500 ml of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the top organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with 5% aqueous sodium bicarbonate solution to remove residual acetic acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

(The acetamide by-product is extracted into the water layers during this procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an off-white solid product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was triturated with about 15 ml of chloroform

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting white solid product filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

Outcomes

Product

Details

Reaction Time |

1.4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.85 g | |

| YIELD: PERCENTYIELD | 83.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |